![molecular formula C7H7N3 B2616269 2-methyl-1H-imidazo[4,5-b]pyridine CAS No. 68175-07-5](/img/structure/B2616269.png)

2-methyl-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

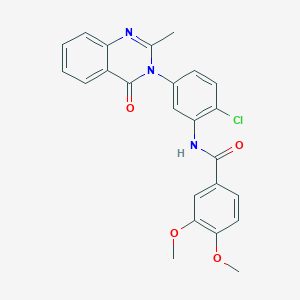

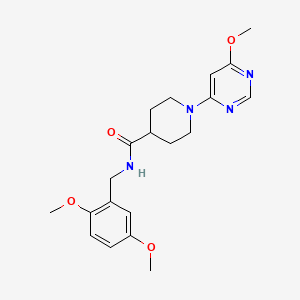

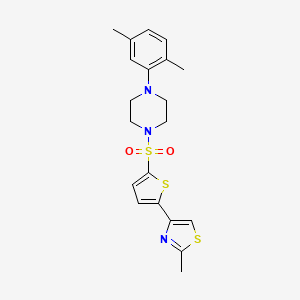

2-methyl-1H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various bioactivities, such as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been achieved through various methods. A photocatalytic approach has been developed for the synthesis of imidazo[4,5-b]pyridines with simple reaction steps and good yields . In addition, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described .Molecular Structure Analysis

The molecular structure of this compound has been determined using density functional theory (DFT) at the B3LYP/6-31G (d,p) level . The structure of this compound, like other imidazopyridines, comprises an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving this compound are dependent on the substituents of both reactants, independent of the catalyst used . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Scientific Research Applications

Synthesis and Potential Medicinal Applications

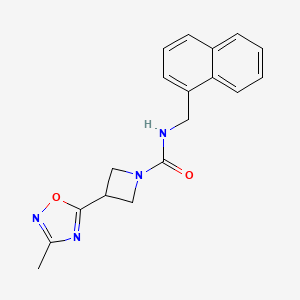

2-methyl-1H-imidazo[4,5-b]pyridine and its derivatives have been extensively studied for their potential in medicinal chemistry. The compound has been used as a base for synthesizing various derivatives with suspected antituberculotic activity. For instance, 2-Hydroxymethyl-1-methyl-1H-imidazo[4,5-b]pyridine was obtained and its oxidation was carried out to produce 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives. These compounds showed promising results in tests for antituberculotic activity (Bukowski & Janowiec, 1996).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic analyses of various methyl derivatives of imidazo[4,5-b]pyridine have been conducted. A study used density functional theory to determine the molecular structure and vibrational energy levels of these compounds. This research included the analysis of 1H-imidazo[4,5-b]pyridine and its methyl derivatives, providing valuable insights into their molecular properties (Lorenc et al., 2008).

Tuberculostatic Activity and Synthesis of Derivatives

Further studies have explored the reactions of this compound with various compounds to synthesize new derivatives. These derivatives were also tested for their tuberculostatic activity, showing the compound's potential in the development of new therapeutic agents (Bukowski et al., 2012).

Potential in Anticancer Research

The compound has also been investigated for its potential as an anticancer agent. Studies on imidazo[4,5-b]pyridine derivatives, specifically focused on their synthesis and evaluation as potential anticancer agents, have highlighted the significance of the imidazo[4,5-b]pyridine nucleus in medicinal chemistry (Temple et al., 1987).

Eco-Friendly Synthesis

There has been a focus on developing eco-friendly and facile synthesis methods for 2-substituted-1H-imidazo[4,5-b]pyridine derivatives. These methods emphasize environmental sustainability and economic efficiency, enhancing the accessibility and practicality of synthesizing these compounds for research and potential therapeutic applications (Kale et al., 2009).

Mechanism of Action

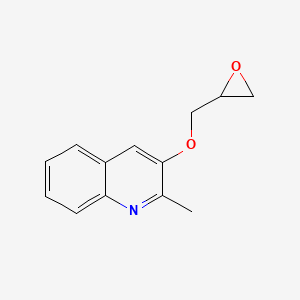

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to interact with various targets, including gaba a receptors, proton pump inhibitors, aromatase inhibitors, and nsaids .

Mode of Action

It is known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The application of imidazo[4,5-b]pyridine derivatives has been known to improve selectivity, pharmacokinetics, metabolic stability and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been known to exhibit various biological activities, including analgesic, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .

Action Environment

The synthesis of imidazo[4,5-b]pyridine derivatives has been known to rely on various environmental factors, such as the presence of certain compounds and reaction conditions .

properties

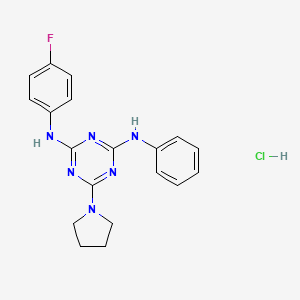

IUPAC Name |

2-methyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZESPVBONPPRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902774 |

Source

|

| Record name | NoName_3328 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2616195.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2616206.png)